molecular formula C6H8FN3 B1444215 5-Fluoro-2,6-dimethylpyrimidin-4-amine CAS No. 1472019-35-4

5-Fluoro-2,6-dimethylpyrimidin-4-amine

Cat. No. B1444215
CAS RN: 1472019-35-4
M. Wt: 141.15 g/mol
InChI Key: XXQPGGGBCAPJSG-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 1472019-35-4 . It has a molecular weight of 141.15 .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2,6-dimethylpyrimidin-4-amine is 1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Fluoro-2,6-dimethylpyrimidin-4-amine is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Cancer Treatment

5-Fluoro-2,6-dimethylpyrimidin-4-amine: is a fluorinated pyrimidine that has been studied for its potential use in cancer therapy. It is structurally related to 5-Fluorouracil (5-FU) , which is widely used to treat various types of cancer . The compound’s ability to interfere with DNA and RNA synthesis makes it a candidate for anti-cancer drugs.

Synthesis of Radioactive and Stable Isotopes

This compound can be used in the synthesis of radioactive and stable isotopes for studying the metabolism and biodistribution of fluorinated pyrimidines . These isotopes are crucial for understanding the pharmacokinetics of drug candidates.

Biophysical and Mechanistic Studies

Researchers use 5-Fluoro-2,6-dimethylpyrimidin-4-amine to prepare RNA and DNA substituted with fluorinated pyrimidines. This aids in biophysical and mechanistic studies to understand how these compounds affect nucleic acid structure and dynamics .

Inhibition of Thymidylate Synthase

The compound plays a role in inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition is a well-established mechanism by which related compounds like 5-FU exert their anti-tumor effects .

Impact on RNA-Modifying Enzymes

Recent studies suggest that 5-Fluoro-2,6-dimethylpyrimidin-4-amine may inhibit RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxicity in cancer cells .

Interaction with DNA Topoisomerase 1

There is evidence that fluorinated pyrimidines, including 5-Fluoro-2,6-dimethylpyrimidin-4-amine , can interact with DNA topoisomerase 1 (Top1). This interaction may mediate the compound’s anti-tumor activity, offering a new avenue for cancer treatment .

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-2,6-dimethylpyrimidin-4-amine is not available, fluorinated pyrimidines like 5-Fluorouracil work by inhibiting thymidylate synthase, which is necessary for DNA replication .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As for future directions, while specific information for 5-Fluoro-2,6-dimethylpyrimidin-4-amine is not available, fluorinated pyrimidines are being studied for their potential use in cancer treatment . The unique properties of fluorine make these compounds interesting for medicinal applications .

properties

IUPAC Name

5-fluoro-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQPGGGBCAPJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,6-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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